2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure features a 3,5-dimethylphenyl group at position 3 of the pyrimidinone ring, a sulfanyl linker at position 2 connected to an acetamide moiety, and a 3-isopropylphenyl substituent on the acetamide nitrogen. Its molecular formula is C₂₅H₂₃N₃O₂S₂, with a molecular weight of 469.6 g/mol (estimated). Its structural complexity arises from the interplay of electron-donating (methyl) and bulky (isopropyl) substituents, which may influence solubility, stability, and target binding .
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-15(2)18-6-5-7-19(13-18)26-22(29)14-32-25-27-21-8-9-31-23(21)24(30)28(25)20-11-16(3)10-17(4)12-20/h5-13,15H,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZYHXAVAUYDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a thienyl group, a pyrimidinyl group, and an acetamide moiety. The molecular formula is with a molecular weight of 510.7 g/mol. Its IUPAC name is N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide.
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer activity. For instance, a study published in ResearchGate identified novel anticancer compounds through drug library screening on multicellular spheroids, highlighting the potential of thieno-pyrimidine derivatives in cancer treatment .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Specifically:
- Enzyme Inhibition : The thienyl and pyrimidinyl groups can inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may modulate receptors that play critical roles in cell signaling pathways pertinent to tumor growth.
Case Studies
- Anticancer Screening : A study conducted on multicellular spheroids showed that similar thieno-pyrimidine derivatives demonstrated cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating promising potency .
- Fungicidal Activity : Another relevant study explored the fungicidal properties of pyrimidine compounds, suggesting that derivatives like this one could be effective against phytopathogenic fungi .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds.
Comparison with Similar Compounds
Key Observations :
NMR and IR Spectroscopy
- ¹H-NMR : For the dichlorophenyl analog (), NH protons resonate at δ 12.50 and 10.10 ppm, while the methyl group appears at δ 2.19 ppm. The target compound’s 3-isopropylphenyl group would show distinct splitting patterns (e.g., δ 1.2–1.4 ppm for isopropyl CH₃ and δ 2.8–3.0 ppm for CH) .
- IR : The target compound’s carbonyl (C=O) and sulfanyl (C-S) stretches are expected near 1660–1670 cm⁻¹ and 650–700 cm⁻¹, respectively, consistent with analogs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization techniques for this compound?
- Synthesis : A common approach involves coupling a thieno[3,2-d]pyrimidinone core with substituted acetamide derivatives via sulfanyl linkage. For example, analogous compounds are synthesized using nucleophilic substitution reactions under reflux conditions (e.g., DMF, 80°C), achieving yields up to 80% .
- Characterization :
| Technique | Key Data | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 12.50 (NH), 10.10 (NHCO), 7.82 (aryl-H), 4.12 (SCH2), 2.19 (CH3) | |
| Mass Spectrometry | m/z 344.21 [M+H]+ | |
| Elemental Analysis | C: 45.29%, N: 12.23%, S: 9.30% (matches theoretical values) |
Q. How is the purity and structural integrity validated during synthesis?
- HPLC/LC-MS : Used to confirm purity (>95%) and detect byproducts.
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., bond angles, packing motifs) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage and handling .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?
- Key Parameters : Temperature, solvent polarity, catalyst loading, and reaction time.
- Methodology :
- Use fractional factorial designs to screen variables.
- Apply response surface methodology (RSM) to identify optimal conditions (e.g., maximizing yield while minimizing side reactions) .
- Example : A 2^3 factorial design reduced the number of experiments by 40% while resolving solvent-catalyst interactions .
Q. How to resolve contradictions between computational SAR predictions and experimental bioactivity data?
- Steps :
Re-validate Computational Models : Re-run DFT or molecular docking simulations with adjusted parameters (e.g., solvation effects, protonation states) .
Experimental Cross-Check : Perform dose-response assays (e.g., IC50 determination) under controlled conditions to confirm activity .
Feedback Loop : Integrate experimental data into computational workflows to refine predictive algorithms .
- Case Study : Discrepancies in predicted vs. observed binding affinities were resolved by incorporating entropy-enthalpy compensation effects in simulations .
Q. What computational strategies model the compound’s reactivity in catalytic systems?
- Quantum Chemical Calculations :
- Use Gaussian or ORCA to map reaction pathways (e.g., transition-state energy barriers).
- Analyze Fukui indices to predict nucleophilic/electrophilic sites .
- Machine Learning (ML) :
- Train models on existing reaction datasets to predict optimal catalysts or solvents.
- Tools like COMSOL Multiphysics enable multi-scale simulations (e.g., coupling reaction kinetics with mass transfer) .
Data Contradiction Analysis
Q. How to address inconsistent spectroscopic data across studies?
- Root Causes : Solvent polarity, temperature, or instrument calibration differences.
- Resolution :
- Standardize experimental protocols (e.g., NMR referenced to TMS in DMSO-d6 at 25°C).
- Compare with crystallographic data to validate peak assignments .
- Example : A 0.2 ppm shift in NH peaks was traced to trace moisture in DMSO, resolved by rigorous drying .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
